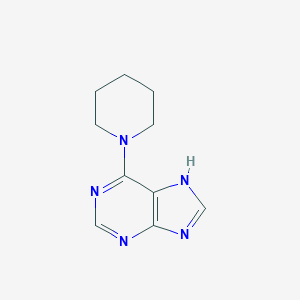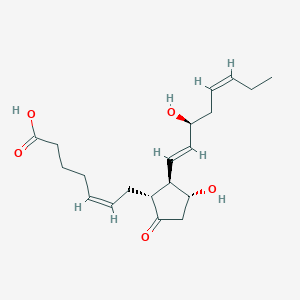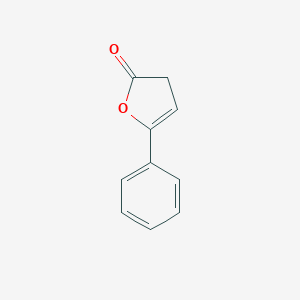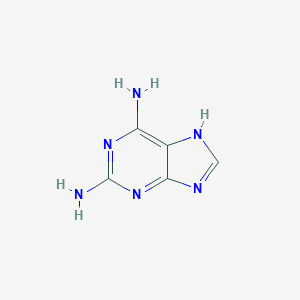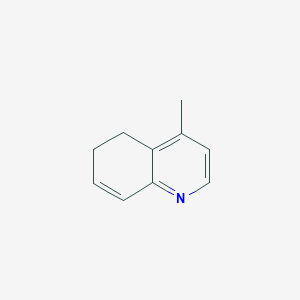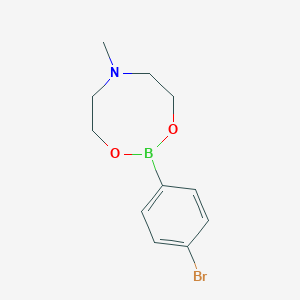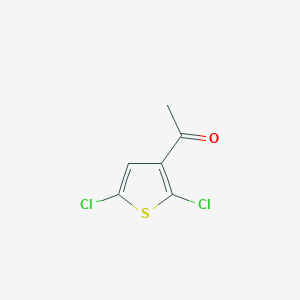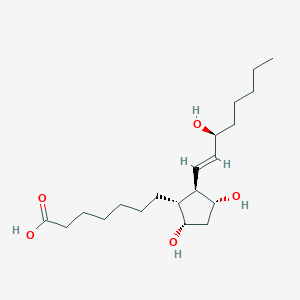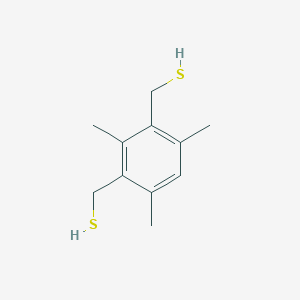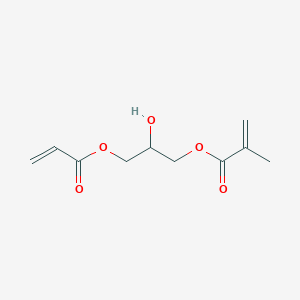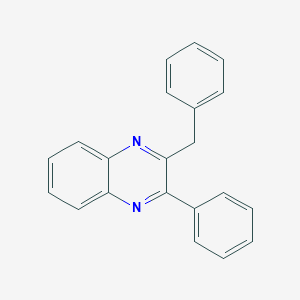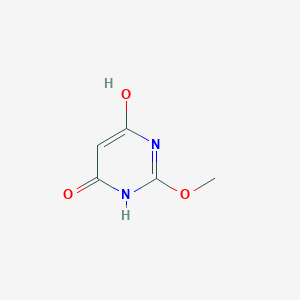
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine
Übersicht
Beschreibung
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a phospholipid with stearoyl and myristoyl acyl chains . It can be used to compose liposomes for the study of membrane bilayers .
Synthesis Analysis
SMPC, a chemically defined phosphatidylcholine, may be used to compose the phospholipid bilayers of liposomes . The binding of hematoporphyrin (HP) to these liposomes has been investigated at different temperatures .Molecular Structure Analysis
SMPC is an asymmetrical phosphatidylcholine containing a myristic acid (14:0) at the sn-1 position and a stearic acid (18:0) at the sn-2 position . It is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are stearoyl and myristoyl respectively .Chemical Reactions Analysis
The binding of hematoporphyrin (HP) to liposomes composed of SMPC has been investigated at different temperatures .Physical And Chemical Properties Analysis
SMPC is a phospholipid having a dipolar head group and hydrocarbon chain . The phase transition temperature for SMPC for the change from the gel to the liquid crystalline phase has been reported to be 30°C .Wissenschaftliche Forschungsanwendungen
Liposome Composition
SMPC is a chemically defined phosphatidylcholine that can be used to compose the phospholipid bilayers of liposomes . Liposomes are spherical vesicles that have at least one lipid bilayer and can be used to deliver drugs in the body. The use of SMPC in liposome composition can influence the properties of the liposome, such as its stability, permeability, and drug release characteristics .
Hematoporphyrin Binding
The binding of hematoporphyrin (HP) to liposomes composed of SMPC has been investigated at different temperatures . Hematoporphyrin is a compound that can be used in photodynamic therapy, a treatment for cancer. The binding of HP to liposomes can influence the effectiveness of the therapy .
Disease Biomarker
SMPC has been identified as a potential biomarker for distinguishing between different diseases . For example, it has been found to be useful in distinguishing between immunoglobulin G4-related disease (IgG4-RD), pancreatic cancer (PC), Sjogren’s syndrome (SS), and healthy controls . This could be a significant breakthrough in the early detection and treatment of these diseases .
Disease Prognosis
In addition to being a potential disease biomarker, SMPC may also have a role in predicting disease prognosis . This could be particularly useful in diseases like IgG4-RD, where the disease course can be unpredictable .
Drug Delivery Systems
As a component of liposomes, SMPC can be used in drug delivery systems. The properties of SMPC can influence the drug release characteristics of the liposomes, potentially improving the effectiveness of the drug delivery .
Research and Therapeutics
SMPC is used in various research and therapeutic applications due to its properties as a phospholipid . Its use in these areas can contribute to advancements in medical and scientific research .
Wirkmechanismus
Target of Action
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine (SMPC) is a type of phosphatidylcholine, a class of phospholipids that are a major component of all cell membranes . As such, its primary targets are the cell membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes .
Mode of Action
SMPC can self-assemble in water to form lipid bilayers . It is abundant in biological membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .
Biochemical Pathways
As a phospholipid, SMPC plays a crucial role in the structure and function of cell membranes. It contributes to the fluidity and integrity of the membrane, and it is involved in various cellular processes such as signal transduction and lipid metabolism .
Pharmacokinetics
It is metabolized in the liver and excreted in the bile .
Result of Action
The presence of SMPC in cell membranes contributes to the structural integrity and functionality of the cells. It plays a role in various cellular processes, including signal transduction and lipid metabolism .
Action Environment
The action of SMPC can be influenced by various environmental factors. For instance, the phase transition temperature for SMPC for the change from the gel to the liquid crystalline phase has been reported to be 30°C . This suggests that temperature can influence the state of SMPC in the cell membrane and potentially its function.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWGYEJOZNRLQE-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174704 | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine | |
CAS RN |
20664-02-2 | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of liposomal size in the context of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine?
A: The study [] highlights that the size of liposomes formed by 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine significantly influences its thermal behavior, specifically the endothermic transition profiles observed through differential scanning calorimetry. Researchers found that contrary to previous assumptions, even coarse dispersions of this lipid yielded liposomes smaller than those typically observed with other synthetic phosphatidylcholines. This smaller size directly contributes to reduced cooperativity during phase transitions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



